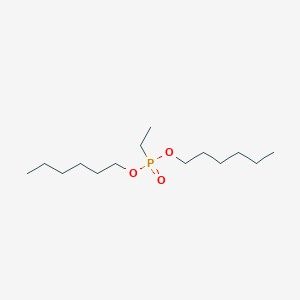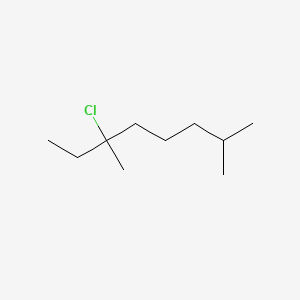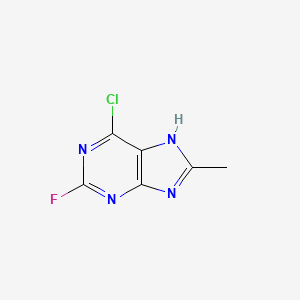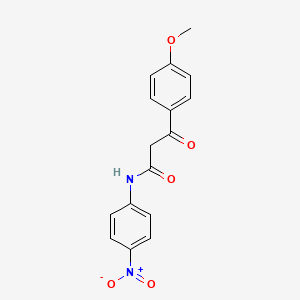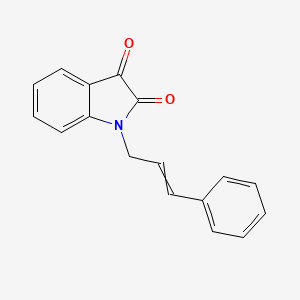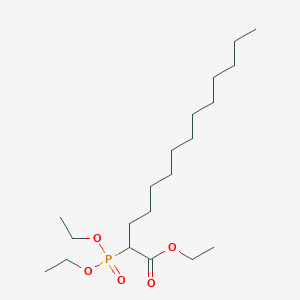
Ethyl 2-(diethoxyphosphoryl)tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(diethoxyphosphoryl)tetradecanoate is an organic compound with the molecular formula C20H41O5P. It is a phosphonate ester, which is a class of compounds known for their diverse applications in organic synthesis, agriculture, and pharmaceuticals. This compound is particularly notable for its role in various chemical reactions and its utility as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(diethoxyphosphoryl)tetradecanoate can be synthesized through a multi-step process involving the reaction of tetradecanoic acid with diethyl phosphite. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:
Esterification: Tetradecanoic acid is reacted with ethanol in the presence of a strong acid catalyst to form ethyl tetradecanoate.
Phosphorylation: Ethyl tetradecanoate is then reacted with diethyl phosphite in the presence of a base catalyst to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to maximize efficiency and minimize waste. The reaction conditions are optimized to achieve high conversion rates and selectivity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(diethoxyphosphoryl)tetradecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The ethoxy groups can be substituted with other nucleophiles to form different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted phosphonate esters, which have applications in different fields such as agriculture and pharmaceuticals .
Scientific Research Applications
Ethyl 2-(diethoxyphosphoryl)tetradecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of phosphonate-based drugs.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism by which Ethyl 2-(diethoxyphosphoryl)tetradecanoate exerts its effects involves the formation of stable carbon-phosphorus bonds. These bonds are crucial in various biochemical and chemical processes. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a variety of organic transformations .
Comparison with Similar Compounds
Ethyl 2-(diethoxyphosphoryl)tetradecanoate can be compared with other phosphonate esters such as:
Triethyl phosphonoacetate: Used in the Horner-Wadsworth-Emmons reaction for the synthesis of alkenes.
Diethyl ethylphosphonate: Used as a flame retardant and plasticizer.
Ethyl myristate: Used as an intermediate in the synthesis of various chemicals.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in different fields .
Properties
CAS No. |
6316-11-6 |
|---|---|
Molecular Formula |
C20H41O5P |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
ethyl 2-diethoxyphosphoryltetradecanoate |
InChI |
InChI=1S/C20H41O5P/c1-5-9-10-11-12-13-14-15-16-17-18-19(20(21)23-6-2)26(22,24-7-3)25-8-4/h19H,5-18H2,1-4H3 |
InChI Key |
SWOHHTMHABHFNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)OCC)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B14162689.png)
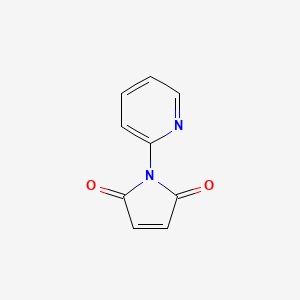
![9-Benzylidene-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14162705.png)
![6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one](/img/structure/B14162708.png)
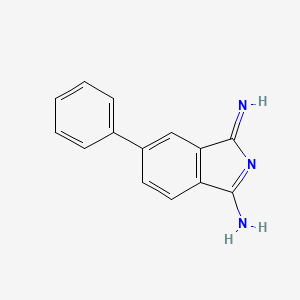

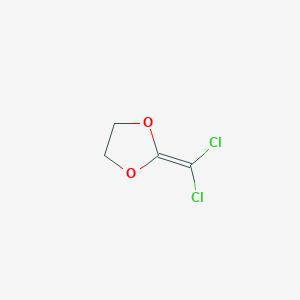

![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)
